N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine
Overview
Description
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine is a complex organic compound with a unique structure that includes multiple phenyl groups and a methoxycarbonyl group
Mechanism of Action
Target of Action
Notably, it has shown an affinity for proteins involved in regulating cell growth, differentiation, and metabolism .
Mode of Action
Z-Phe-Phe-OH is known to interact with its targets through non-covalent interactions, particularly π-π interactions, between the aromatic side chains of its phenylalanine residues . These interactions are crucial in many areas of modern chemistry, including medicinal and bioorganic chemistry .
Biochemical Pathways
The Phe-Phe motif, which Z-Phe-Phe-OH is based on, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This has implications for various biochemical pathways, particularly those involved in cell growth and differentiation . Moreover, Phe catabolism produces antimicrobial metabolites resulting in the inhibition of microbial growth and an immunosuppressive activity .
Pharmacokinetics
Given its molecular weight of 299321 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of Z-Phe-Phe-OH’s action are largely dependent on its interaction with its targets. For instance, its interaction with proteins involved in cell growth and differentiation could potentially influence these processes . Furthermore, the self-assembled nanostructures formed by the Phe-Phe motif could have various effects at the cellular level, such as promoting high cell viability and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Z-Phe-Phe-OH. For instance, the presence of other compounds, such as microplastics, can alter the environmental behaviors and biological effects of polycyclic aromatic hydrocarbons (PAHs), a group of compounds that includes phenanthrene . .
Preparation Methods
The synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the following steps:
Formation of the Phenylmethoxycarbonyl Group: This step involves the reaction of phenylmethanol with phosgene to form phenylmethoxycarbonyl chloride.
Coupling with L-Alanine: The phenylmethoxycarbonyl chloride is then reacted with L-alanine in the presence of a base such as triethylamine to form the protected alanine derivative.
Addition of the Phenyl Groups: The final step involves the addition of phenyl groups to the protected alanine derivative through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine can be compared with similar compounds such as:
1-methyl 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alpha-aspartyl]-L-alaninate: This compound has a similar structure but includes an aspartyl group instead of an alanyl group.
2,4,5-Trichlorophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate: This compound includes trichlorophenyl groups, which impart different chemical properties.
Properties
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHNGGTJOBXHL-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156961 | |
Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-91-3 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13122-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-N-[3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PHENYL-N-(3-PHENYL-N-((PHENYLMETHOXY)CARBONYL)-L-ALANYL)-L-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HUG35MZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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